
3-oxodocosanoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-oxodocosanoyl-CoA is a 3-oxo-fatty acyl-CoA obtained from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-oxodocosanoic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is an 11,12-saturated fatty acyl-CoA and a long-chain 3-oxo-fatty acyl-CoA. It derives from a 3-oxodocosanoic acid. It is a conjugate acid of a 3-oxodocosanoyl-CoA(4-).
Aplicaciones Científicas De Investigación
Enzyme Characterization and Expression
Oxalyl Coenzyme A Decarboxylase Gene from Bifidobacterium lactis : A novel oxalyl-CoA decarboxylase was characterized in Bifidobacterium lactis, highlighting its role in oxalate degradation, a key metabolic process involving compounds like 3-oxodocosanoyl-CoA (Federici et al., 2004).
Delta 3,delta 2-Enoyl-CoA Isomerases in Rat Liver Mitochondria : The study on delta 3,delta 2-enoyl-CoA isomerase in rat liver highlights its crucial role in beta-oxidation of fatty acids, a metabolic pathway related to 3-oxodocosanoyl-CoA (Palosaari et al., 1990).
Metabolic Disorders and Pathways
Long-chain 3-Hydroxyacyl-coenzyme A Dehydrogenase Deficiency : A study on long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency illustrates the metabolic disorders involving enzymes that metabolize compounds like 3-oxodocosanoyl-CoA (Tyni et al., 1997).
Biosynthesis of 3-Hydroxypropionic Acid from CO2 in Cyanobacteria : This research demonstrates the biosynthesis of 3-hydroxypropionic acid, a key compound in metabolic pathways involving 3-oxodocosanoyl-CoA, using cyanobacteria (Wang et al., 2016).
Studies with General Acyl-CoA Dehydrogenase : Investigating the inhibition mechanisms of general acyl-CoA dehydrogenase provides insights into the metabolism of acyl-CoA compounds like 3-oxodocosanoyl-CoA (Wenz et al., 2008).
Gene for Rat Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase : This study focuses on the structural organization of genes involved in the metabolism of 3-oxodocosanoyl-CoA and related compounds (Ishii et al., 1987).
Chemical Synthesis and Analysis
Synthesis and Detection of 3-Oxohexadecanoyl-CoA : The synthesis of 3-oxohexadecanoyl-CoA, a similar compound to 3-oxodocosanoyl-CoA, and its analysis using HPLC is vital for studying peroxisomal bifunctional proteins (Tsuchida et al., 2017).
3-Hydroxyisobutyryl-CoA Hydrolase in Enoyl-CoA Superfamily : A study on 3-hydroxyisobutyryl-CoA hydrolase reveals the diverse functions within the enoyl-CoA superfamily, relevant to 3-oxodocosanoyl-CoA metabolism (Wong & Gerlt, 2003).
Degradation of Aromatics by Pseudomonas sp. B13 : This research on 3-oxoadipate degradation by Pseudomonas sp. B13 provides insights into the metabolic pathways that could involve 3-oxodocosanoyl-CoA (Kaschabek et al., 2002).
New 3-Oxoacyl-CoA Thiolase in Rat Liver Peroxisomes : Identifying a new 3-oxoacyl-CoA thiolase in rat liver peroxisomes contributes to understanding the metabolism of 3-oxodocosanoyl-CoA (Miyazawa et al., 1980).
Fibroblast Isoleucine Degradation and 3-Oxothiolase Deficiency : The detection of defects in fibroblast isoleucine degradation, related to 3-oxothiolase deficiency, offers insights into metabolic pathways involving 3-oxodocosanoyl-CoA (Gibson et al., 1992).
3-Hydroxypropionic Acid Production in Saccharomyces cerevisiae : The study of 3-hydroxypropionic acid production in yeast through the malonyl-CoA pathway, which involves intermediates like 3-oxodocosanoyl-CoA, demonstrates the potential of yeast in bio-based production processes (Chen et al., 2014).
Study of Acyl-CoA Dehydrogenase with Oxaoctanoyl-CoA Analogues : Investigating the reductive half-reaction in acyl-CoA dehydrogenase using thiaoctanoyl-CoA and oxaoctanoyl-CoA analogues sheds light on the enzyme's interaction with substrates similar to 3-oxodocosanoyl-CoA (Lau et al., 1988).
3-Hydroxypropionic Acid Production in Methylobacterium extorquens : This research demonstrates the feasibility of producing 3-hydroxypropionic acid in Methylobacterium extorquens, a process related to the metabolism of 3-oxodocosanoyl-CoA (Yang et al., 2017).
Functional Balance in Malonyl-CoA Pathway for 3-Hydroxypropionate Biosynthesis : Addressing the functional imbalance in the malonyl-CoA pathway, which involves the metabolism of 3-oxodocosanoyl-CoA, this study significantly improved 3-hydroxypropionate production in E. coli (Liu et al., 2016).
Cloning of 3-OxoadipateSuccinyl-Coenzyme A (CoA) Transferase and 3-Oxoadipyl-CoA Thiolase
: Cloning and characterization of enzymes involved in the conversion of benzoate and chlorobenzoate in bacteria highlights the metabolic processing of compounds related to 3-oxodocosanoyl-CoA (Göbel et al., 2002).
3‐O‐trans‐caffeoyloleanolic Acid's Effects on Acute Lung Injury : Investigating the effects of 3‐O‐trans‐caffeoyloleanolic acid on acute lung injury provides insights into the therapeutic potential of similar compounds (Huang et al., 2021).
Novel Beta-Oxidation Enzymes in Rat Liver Mitochondria : The purification and study of novel beta-oxidation enzymes in rat liver mitochondria contribute to understanding the metabolism of compounds like 3-oxodocosanoyl-CoA (Uchida et al., 1992).
Structures with Acetyl-oxa(dethia)CoA : Structural studies with acetyl-oxa(dethia)CoA provide insights into enzyme:acetyl-CoA interactions, crucial for understanding the metabolism of related compounds (Benjamin et al., 2022).
Succinyl-CoA 3-Ketoacid CoA Transferase (SCOT) Deficiency
: A study on SCOT deficiency, which affects ketone body utilization, provides insights into the metabolism of related compounds like 3-oxodocosanoyl-CoA (Fukao et al., 2006).
Propiedades
Fórmula molecular |
C43H76N7O18P3S |
|---|---|
Peso molecular |
1104.1 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxodocosanethioate |
InChI |
InChI=1S/C43H76N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31(51)26-34(53)72-25-24-45-33(52)22-23-46-41(56)38(55)43(2,3)28-65-71(62,63)68-70(60,61)64-27-32-37(67-69(57,58)59)36(54)42(66-32)50-30-49-35-39(44)47-29-48-40(35)50/h29-30,32,36-38,42,54-55H,4-28H2,1-3H3,(H,45,52)(H,46,56)(H,60,61)(H,62,63)(H2,44,47,48)(H2,57,58,59)/t32-,36-,37-,38+,42-/m1/s1 |
Clave InChI |
RKCOGGUHKPTOQJ-GNSUAQHMSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




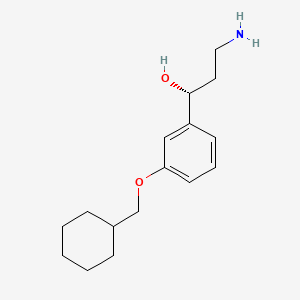


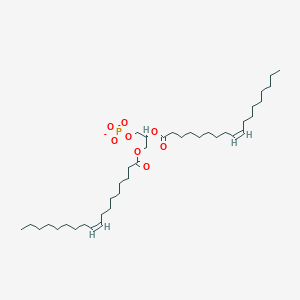
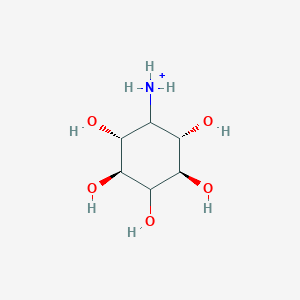

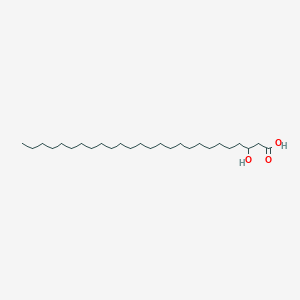
![(1R,2R,5S,6S,7S)-2-(benzylcarbamoyl)-3-[3-chloro-2-(hydroxymethyl)phenyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid](/img/structure/B1264545.png)
![(15R)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1264548.png)

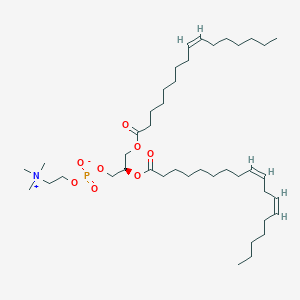
![1-[(9E)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264552.png)
![(1S,3R,4R,7R,9R,11R,15S,16R,17R,18S,19E,21Z,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B1264558.png)